(E)-ethyl 2-(2-(3-nitrophenyl)hydrazono)propanoate
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Overview
Description
(E)-ethyl 2-(2-(3-nitrophenyl)hydrazono)propanoate is an organic compound with the molecular formula C11H13N3O4 It is a derivative of hydrazone and is characterized by the presence of a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(2-(3-nitrophenyl)hydrazono)propanoate typically involves the reaction of ethyl 2-methylacetoacetate with benzenediazonium, 3-nitro-, tetrafluoroborate. The reaction is carried out in the presence of sodium acetate in ethanol at temperatures ranging from 0 to 5°C for approximately 4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(2-(3-nitrophenyl)hydrazono)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(E)-ethyl 2-(2-(3-nitrophenyl)hydrazono)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(2-(3-nitrophenyl)hydrazono)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds with similar hydrazone structures, such as hydrazone derivatives of benzaldehyde.
Nitrophenyl Derivatives: Compounds containing nitrophenyl groups, such as nitrophenylhydrazine.
Uniqueness
(E)-ethyl 2-(2-(3-nitrophenyl)hydrazono)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73647-03-7 |
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Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-5-4-6-10(7-9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8- |
InChI Key |
SXBCOJHYBVQZQX-WQLSENKSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC=C1)[N+](=O)[O-])/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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